2-(4-aminopiperidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide

Medicinal Chemistry Fragment-Based Drug Discovery Kinase Inhibitor Design

Select this specific 4-aminopiperidine regioisomer (MW 240.33, pKa 9.35) for fragment-based drug discovery where an unsubstituted thiazole hinge-binding motif and a para-oriented primary amine vector are essential. The 4-aminopiperidine handle enables rapid parallel derivatization (amide coupling, sulfonamidation, reductive amination), while the unsubstituted thiazole minimizes steric bulk for ATP-competitive kinase inhibitor design. For PROTAC development, this bifunctional building block provides a defined amine attachment point for linker conjugation without compromising ternary complex formation. Choose over the 3-amino regioisomer (CAS 1248360-18-0) for distinct amine geometry, over the 4-methylthiazole analog (CAS 1154550-03-4) for lower molecular weight, and over the piperazine analog (CAS 84587-70-2) for controlled single-base speciation.

Molecular Formula C10H16N4OS
Molecular Weight 240.33 g/mol
CAS No. 1082545-32-1
Cat. No. B1460426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-aminopiperidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide
CAS1082545-32-1
Molecular FormulaC10H16N4OS
Molecular Weight240.33 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)CC(=O)NC2=NC=CS2
InChIInChI=1S/C10H16N4OS/c11-8-1-4-14(5-2-8)7-9(15)13-10-12-3-6-16-10/h3,6,8H,1-2,4-5,7,11H2,(H,12,13,15)
InChIKeyZIFZRZBPKFSOJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Aminopiperidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide (CAS 1082545-32-1): Core Identity and Procurement Baseline


2-(4-Aminopiperidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide (CAS 1082545-32-1) is a synthetic small molecule (C₁₀H₁₆N₄OS, MW 240.33 g/mol) that belongs to the class of N-(thiazol-2-yl)acetamide-substituted piperidines . Its structure integrates three pharmacophoric elements—a primary amine, a piperidine ring, and a 2-aminothiazole moiety—linked through an acetamide spacer. This compound is primarily procured as a bifunctional chemical probe or fragment-like building block (MW < 300, number of hydrogen bond donors ≤ 3, number of hydrogen bond acceptors ≤ 5) for medicinal chemistry optimization campaigns [1]. An extensive search of the primary research literature (PubMed, SciFinder, Google Scholar) and patent databases (WIPO, USPTO, EPO) reveals, as of April 2026, no published studies reporting quantitative biological activity data (e.g., IC₅₀, Kᵢ, EC₅₀) or in vivo efficacy results specifically for CAS 1082545-32-1. The available physicochemical characterization is limited to computationally predicted properties: a density of 1.289 ± 0.06 g/cm³ and a pKa of 9.35 ± 0.50 (for the primary amine) . The absence of direct biological profiling data for the target compound necessitates a rigorous, comparator-based evaluation of its chemical differentiation for informed procurement decisions.

Why In-Class N-(Thiazol-2-yl)acetamide Piperidine Analogs Cannot Be Interchanged: The Structural Basis for 2-(4-Aminopiperidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide Differentiation


Although the thiazolyl-piperidine-acetamide scaffold is shared across numerous research compounds, simple structural permutations—including regioisomerism on the piperidine ring, thiazole substitution, and heterocyclic core replacement—produce substantial divergence in molecular recognition, physicochemical properties, and synthetic tractability that precludes generic interchangeability [1][2]. The 4-aminopiperidine regioisomer (CAS 1082545-32-1) presents a para-substituted primary amine vector that is geometrically and electronically distinct from the meta-oriented amine in the 3-aminopiperidine analog (CAS 1248360-18-0), a difference that can alter hydrogen-bonding networks in target binding sites. Similarly, the unsubstituted thiazole ring in the target compound offers a different steric and electronic profile compared to the 4-methylthiazole analog (CAS 1154550-03-4), while replacement of piperidine with piperazine introduces an additional hydrogen-bond donor/acceptor site that changes both logP and basicity . For researchers synthesizing focused libraries or optimizing lead compounds, the specific piperidine regioisomer selected dictates the three-dimensional presentation of the amine pharmacophore and is therefore a critical procurement variable that cannot be satisfied by an in-class substitute.

Quantitative Differentiation Evidence: 2-(4-Aminopiperidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide vs. Its Closest Structural Analogs


Piperidine Regioisomerism: 4-Aminopiperidine vs. 3-Aminopiperidine Vector Geometry Determines Molecular Recognition

The target compound (CAS 1082545-32-1) is the 4-aminopiperidine regioisomer, whereas the closest direct comparator is the 3-aminopiperidine regioisomer (CAS 1248360-18-0) . Although both share the molecular formula C₁₀H₁₆N₄OS (MW 240.33) and identical atom connectivity, the position of the primary amine on the piperidine ring is fundamentally different: para (4-position) for the target compound versus meta (3-position) for the comparator. This difference results in a distinct spatial orientation of the amine vector relative to the thiazole-acetamide core, which can be quantified as an approximate 1.5–2.5 Å displacement of the amine nitrogen in low-energy conformations. In a class-level precedent, the regiochemistry of the aminopiperidine substituent has been shown to modulate binding affinity in kinase inhibitor programs by altering hydrogen-bonding geometry within the hinge region [1]. Direct, head-to-head quantitative comparison data for these two regioisomers in the thiazolyl-acetamide series are not available in the public domain. This evidence is therefore presented as a structural inference grounded in well-established medicinal chemistry principles.

Medicinal Chemistry Fragment-Based Drug Discovery Kinase Inhibitor Design

Thiazole Substitution Status: 4-Unsubstituted Thiazole vs. 4-Methylthiazole Alters Steric Bulk and Lipophilicity

The target compound features an unsubstituted thiazole ring (4-H), whereas a commercially available analog incorporates a methyl group at the 4-position (CAS 1154550-03-4, 2-(4-aminopiperidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide) . Although no published experimental logP or solubility data exist for either compound, the introduction of the 4-methyl group is predicted to increase logP by approximately 0.5–0.7 log units (based on the π constant for aromatic methyl substitution) and to increase molecular weight from 240.33 g/mol to 254.35 g/mol. These changes move the 4-methyl analog further from fragment-like physicochemical space while introducing additional steric bulk adjacent to the thiazole nitrogen, which may affect hydrogen-bond-accepting capacity. Direct comparative data in an identical assay system are not available. This evidence is presented as a structural–physicochemical inference based on well-established substituent effects.

Medicinal Chemistry Lead Optimization Physicochemical Property Tuning

Heterocyclic Core Identity: Piperidine vs. Piperazine Determines Basicity and Hydrogen-Bond Donor Count

Replacement of the piperidine ring in the target compound with a piperazine ring yields the analog 2-(piperazin-1-yl)-N-(thiazol-2-yl)acetamide (CAS 84587-70-2), which is commercially available . The piperidine-to-piperazine substitution introduces a second basic nitrogen (piperazine NH) that fundamentally alters the compound's ionization profile and hydrogen-bonding capacity. The piperazine analog has a molecular weight of 226.30 g/mol, a measured purity of 97%, a calculated logP of −1.27, two hydrogen-bond donors (vs. one amine donor and one amide NH donor in the target compound; the target has at most two HBDs depending on tautomeric state), and four hydrogen-bond acceptors . While the target compound's amine pKa is predicted at 9.35 , the piperazine analog contains two ionizable nitrogens with distinct pKa values (typically ~4–5 for the piperazine NH and ~8–9 for the tertiary amine), creating a more complex pH-dependent speciation profile. Direct comparative experimental data are not available.

Fragment-Based Drug Discovery Physicochemical Profiling Kinase Inhibitor Design

Biological Profiling Gap: No Published Target Engagement or Cellular Activity Data Exist for CAS 1082545-32-1

An exhaustive search of the peer-reviewed and patent literature as of April 2026 did not identify any study reporting quantitative biological data for 2-(4-aminopiperidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide (CAS 1082545-32-1). No IC₅₀, Kᵢ, Kd, EC₅₀, or % inhibition values are available for this compound against any defined molecular target or cell line. This stands in contrast to more advanced thiazolyl-piperidine-acetamide analogs such as TASP0415914 (CAS 1292300-75-4), a PI3Kγ inhibitor with a reported IC₅₀ of 29 nM in a biochemical assay, and a related series of O-GlcNAcase inhibitors described in the patent literature [1]. However, the far more elaborated structures of these biologically characterized molecules (additional substituents, higher molecular weight, distinct vectors) preclude using their data to infer the activity of the minimalist building block represented by CAS 1082545-32-1. This highlights the compound's status as an early-stage chemical probe or synthetic intermediate rather than a characterized bioactive molecule.

Medicinal Chemistry Target Engagement Phenotypic Screening

Optimal Application Scenarios for 2-(4-Aminopiperidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide Based on Differentiation Evidence


Fragment-Based Library Design Requiring an Unsubstituted Thiazole and a 4-Aminopiperidine Vector

For fragment-based drug discovery (FBDD) campaigns where the thiazole ring must remain unsubstituted to minimize steric bulk and maintain a low molecular weight starting point (MW 240.33), CAS 1082545-32-1 is the appropriate selection over the 4-methylthiazole analog (MW 254.35, ΔMW +14.02 g/mol) . The 4-aminopiperidine moiety provides a primary amine handle for rapid parallel derivatization (amide coupling, sulfonamide formation, reductive amination) to generate focused libraries for SPR-based or biochemical high-throughput screening . The para-substituted amine vector is geometrically distinguishable from the meta-substituted 3-amino isomer, enabling structure–activity relationship exploration of vector geometry without altering the thiazole core.

Synthesis of Focused Kinase Inhibitor Scaffolds with a Defined Hinge-Binding Motif

The 2-aminothiazole moiety is a recognized hinge-binding motif in kinase inhibitor design (e.g., SNS-032, dasatinib analogs). Researchers constructing ATP-competitive kinase inhibitor libraries can employ CAS 1082545-32-1 as a key intermediate, leveraging the unsubstituted thiazole for hinge-region hydrogen bonding while utilizing the 4-aminopiperidine for solvent-exposed region derivatization . The class of thiazolyl-piperidine derivatives has established precedent in kinase inhibition, supporting the rationale for using this specific building block in medicinal chemistry optimization programs .

Chemical Probe Development Requiring a Single-Base Amine Center for pH-Dependent Solubility Control

When the research objective demands a single basic amine center (predicted pKa 9.35 ) for controlling pH-dependent solubility and avoiding the polypharmacology risks associated with polybasic molecules, the piperidine-based target compound is preferred over the piperazine analog (CAS 84587-70-2), which features two ionizable nitrogens and a more complex speciation profile . This is particularly relevant in central nervous system drug discovery programs where the number of basic centers is inversely correlated with brain penetration, and a single, moderately basic amine is often an optimal design feature.

Building Block for Bifunctional Degrader (PROTAC) Linker Attachment

The 4-aminopiperidine primary amine of CAS 1082545-32-1 provides a well-defined attachment point for linker conjugation in proteolysis-targeting chimera (PROTAC) design, where the thiazole-acetamide moiety can serve as the ligand for the E3 ligase or the target protein of interest. The unsubstituted thiazole ring minimizes steric interference with ternary complex formation, a critical parameter for PROTAC efficacy. This application scenario leverages the compound's bifunctional nature (amine handle + thiazole-acetamide pharmacophore) as a strategic procurement differentiator .

Quote Request

Request a Quote for 2-(4-aminopiperidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.